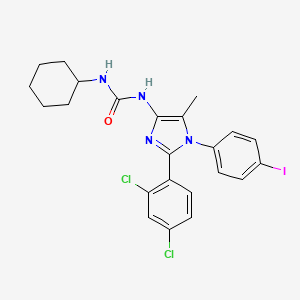

Imidazole derivative 6

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H23Cl2IN4O |

|---|---|

Molecular Weight |

569.3 g/mol |

IUPAC Name |

1-cyclohexyl-3-[2-(2,4-dichlorophenyl)-1-(4-iodophenyl)-5-methylimidazol-4-yl]urea |

InChI |

InChI=1S/C23H23Cl2IN4O/c1-14-21(29-23(31)27-17-5-3-2-4-6-17)28-22(19-12-7-15(24)13-20(19)25)30(14)18-10-8-16(26)9-11-18/h7-13,17H,2-6H2,1H3,(H2,27,29,31) |

InChI Key |

KINYNFFISOBDBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1C2=CC=C(C=C2)I)C3=C(C=C(C=C3)Cl)Cl)NC(=O)NC4CCCCC4 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Imidazole Derivative Compound 6 Analogues

De Novo Synthesis Pathways for Imidazole (B134444) Ring Construction

The de novo synthesis of the imidazole core is a fundamental aspect of creating novel analogues. This process involves the formation of the heterocyclic ring from acyclic precursors, allowing for the strategic placement of substituents from the ground up.

Cyclization Reactions for Imidazole Core Formation

The construction of the imidazole ring is predominantly achieved through cyclization reactions. A variety of methods exist, each offering distinct advantages in terms of substrate scope and resulting substitution patterns.

One of the earliest and still relevant methods is the Radiszewski synthesis , which involves the condensation of a dicarbonyl compound (like a diketone or a keto-aldehyde), an aldehyde, and ammonia (B1221849). ijnrd.org For instance, the reaction of benzil, benzaldehyde, and two equivalents of ammonia yields 2,4,5-triphenylimidazole. uobasrah.edu.iq This method, while foundational, is versatile and can be adapted to produce C-substituted imidazoles. uobasrah.edu.iq

Another significant approach is the van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.comacs.org This three-component reaction typically involves an imine (often formed in situ from an aldehyde and an amine) and TosMIC. acs.org The versatility of this reaction allows for the synthesis of 1,4-, 1,5-, 1,4,5-, and 4,5-substituted imidazoles. mdpi.com The reaction proceeds through the formation of an imidazoline (B1206853) intermediate, which then undergoes elimination to yield the aromatic imidazole ring. mdpi.com

The Marckwald synthesis offers a route to 2-mercaptoimidazoles by reacting α-amino ketones or aldehydes with potassium thiocyanate. The resulting sulfur-containing imidazole can then be treated with various oxidative methods to remove the sulfur and yield the desired imidazole derivative. ijnrd.orgwjpsonline.com

Furthermore, the cyclization of N-haloamidines in the presence of a base like sodium ethoxide can lead to the formation of benzimidazoles through a nitrene intermediate. ijnrd.orgwjpsonline.com Imidazole derivatives can also be synthesized through the dehydrogenation of imidazolines, often using reagents like barium manganate. ijnrd.org

A summary of common cyclization reactions is presented in the table below.

| Reaction Name | Reactants | Product Type | Key Features |

| Radiszewski Synthesis | Dicarbonyl compound, aldehyde, ammonia | C-substituted imidazoles | One of the earliest methods, versatile for C-substitution. ijnrd.orguobasrah.edu.iq |

| van Leusen Synthesis | Imine (from aldehyde and amine), TosMIC | Substituted imidazoles (1,4-, 1,5-, 1,4,5-, 4,5-) | Highly versatile for producing various substitution patterns. mdpi.comacs.org |

| Marckwald Synthesis | α-Amino ketone/aldehyde, potassium thiocyanate | 2-Mercaptoimidazoles | Provides a route to imidazoles via a desulfurization step. ijnrd.orgwjpsonline.com |

| Dehydrogenation | Imidazolines | Substituted imidazoles | Aromatization of a pre-formed five-membered ring. ijnrd.org |

Strategies for Substituent Introduction and Functionalization (e.g., Alkylation, Halogenation)

Once the imidazole core is formed, or concurrently with its formation, various strategies can be employed to introduce or modify substituents, thereby creating a diverse range of analogues.

Alkylation is a common functionalization technique. The nitrogen atoms of the imidazole ring can be alkylated using alkyl halides or dialkyl sulfates, typically under basic conditions. wjpsonline.com For instance, direct alkylation of the imidazole ring at the N-1 position can be achieved with reagents like biphenylmethyl bromide. mdpi.com Regioselective alkylation is a key challenge, and protecting groups are often employed to direct the alkylation to a specific nitrogen atom. mdpi.com For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect the N-1 position, allowing for regioselective alkylation at the N-3 position. mdpi.com

Halogenation of the imidazole ring is another important functionalization reaction. The reactivity of the imidazole ring towards halogenation depends on the specific substrate, reagents, and reaction conditions. wjpsonline.com Direct chlorination can sometimes lead to undefined products. wjpsonline.com However, specific reagents can achieve regioselective halogenation. For example, N-halosuccinimides (NCS, NBS, NIS) can be used to introduce chlorine, bromine, or iodine atoms at the C-5 position of the imidazole ring. mdpi.com The introduction of halogens provides a handle for further functionalization through cross-coupling reactions.

Advanced Coupling Reactions in Imidazole Derivative Synthesis

Advanced coupling reactions are powerful tools for the elaboration of imidazole scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds to introduce complex substituents.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis and have been extensively applied to the functionalization of imidazoles. The Suzuki-Miyaura reaction , which couples an organoboron compound with a halide or triflate, is particularly noteworthy. acs.orgrsc.org This reaction has been successfully used for the arylation of haloimidazoles, providing access to a wide array of functionalized imidazole derivatives in good to excellent yields under relatively mild conditions. acs.org

For example, unprotected haloimidazoles can undergo efficient Suzuki-Miyaura coupling. acs.org The reaction is also applicable to nitro-substituted imidazoles, with microwave irradiation being used to facilitate the coupling of 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole with various arylboronic acids. sci-hub.se The choice of palladium catalyst and ligands is crucial for the success of these reactions. researchgate.net

The table below summarizes key aspects of the Suzuki-Miyaura reaction in imidazole synthesis.

| Reactants | Catalyst System (Example) | Product | Key Advantages |

| Haloimidazole, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Arylated imidazole | Mild conditions, broad substrate scope, high yields. acs.orgsci-hub.se |

| 4-Bromo-5-nitroimidazole, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, TBAB (microwave) | 4-Aryl-5-nitroimidazole | Enables coupling on electron-deficient rings. sci-hub.se |

Nucleophilic Substitution and Addition Reactions for Derivative Elaboration

Nucleophilic substitution and addition reactions provide alternative pathways for functionalizing the imidazole ring. The imidazole ring itself can act as a nucleophile, or it can be rendered susceptible to nucleophilic attack.

The nitrogen atoms of the imidazole ring are nucleophilic and can participate in substitution reactions. ijnrd.org For example, N-allylation of imidazoles can be achieved through reaction with Morita–Baylis–Hillman (MBH) adducts. beilstein-journals.org This reaction can proceed via a conjugate addition-elimination mechanism. beilstein-journals.org

The carbon atoms of the imidazole ring can also undergo nucleophilic attack, particularly when the ring is activated. For instance, the C2 position is susceptible to nucleophilic attack if there are no activating groups. uobasrah.edu.iq In benzimidazoles, the fused benzene (B151609) ring withdraws electron density, facilitating nucleophilic substitution at the C-2 position. uobasrah.edu.iq Furthermore, 4H-imidazoles and their protonated derivatives exhibit electrophilic character, allowing for nucleophilic substitution at the C4 and C5 positions. sci-hub.se

Combinatorial and Parallel Synthesis Approaches for Imidazole Derivative Libraries

Combinatorial and parallel synthesis strategies are invaluable for the rapid generation of large libraries of imidazole derivatives, which are essential for drug discovery and materials science research. These approaches leverage the versatility of multicomponent reactions and solid-phase synthesis techniques.

Multicomponent reactions (MCRs) are particularly well-suited for combinatorial synthesis as they allow for the assembly of complex molecules from three or more starting materials in a single step. The Ugi and Passerini reactions, followed by a post-cyclization step, have been used to synthesize highly substituted imidazole derivatives. acs.orgnih.gov For example, an Ugi four-component reaction followed by treatment with ammonium (B1175870) acetate (B1210297) can yield tetrasubstituted imidazoles. acs.org This approach allows for the introduction of diversity at multiple positions of the imidazole scaffold.

Solid-phase synthesis offers another powerful platform for generating imidazole libraries. In this approach, one of the reactants is attached to a solid support, allowing for the use of excess reagents and simplified purification. Strategies have been developed for the direct attachment of the imidazole core to the resin, enabling the subsequent elaboration of the molecule. acs.org

The van Leusen imidazole synthesis has also been adapted for the creation of DNA-encoded libraries (DELs), demonstrating the compatibility of this chemistry with modern high-throughput screening methods. mdpi.com

The table below highlights different combinatorial approaches for imidazole synthesis.

| Approach | Key Reaction | Diversity Introduction | Advantages |

| Multicomponent Reactions | Ugi-4CR, Passerini-3CR | From multiple starting components | High efficiency, rapid access to complexity. acs.orgnih.gov |

| Solid-Phase Synthesis | van Leusen, etc. | Through sequential addition of building blocks | Simplified purification, automation potential. acs.org |

| DNA-Encoded Libraries | van Leusen | From diverse aldehydes, amines, and TosMIC derivatives | Generation of vast libraries for screening. mdpi.com |

Analytical Characterization Methodologies and Spectroscopic Elucidation of Imidazole Derivatives Compound 6 Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within a molecule can be determined.

In the characterization of one specific imidazole (B134444) derivative designated as compound 6 , ¹³C NMR spectroscopy was instrumental. dss.go.th The proton-coupled ¹³C spectrum provided key insights for assigning the signals of the imidazole ring carbons. The signal for C-5 was identified at 102.8 ppm, confirmed by a large one-bond coupling constant of 190.4 Hz to its attached proton (H-5). The C-4 carbon was assigned to the doublet at 136.5 ppm. Further assignments included two complex multiplets at 149.1 ppm and 173.9 ppm, attributed to C-2 and C-6, respectively, which are bonded to isopropyl groups. dss.go.th

Table 1: ¹³C NMR Spectroscopic Data for Imidazole Derivative 6

| Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Note |

|---|---|---|---|

| C-2 | 149.1 | Multiplet | |

| C-4 | 136.5 | 7.3 (tentative JC4-H5) | |

| C-5 | 102.8 | 190.4 (¹JC5-H5) | |

| C-6 | 173.9 | Multiplet |

Source: The Journal of Organic Chemistry, 1977. dss.go.th

In a separate study, a different compound, 4-Bromo-2-methyl-1H-imidazole, was also designated as compound 6 . core.ac.uknih.gov Its structure was confirmed using ¹H NMR spectroscopy in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The spectrum showed a broad singlet for the imidazole N-H proton at 12.00 ppm. The C5-H proton appeared as a doublet at 7.05 ppm with a coupling constant of 1.80 Hz, and the methyl protons presented as a singlet at 2.21 ppm. core.ac.uknih.gov

Table 2: ¹H NMR Spectroscopic Data for 4-Bromo-2-methyl-1H-imidazole (6)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 12.00 | brs | - |

| C5-H | 7.05 | d | 1.80 |

| CH₃ | 2.21 | s | - |

Solvent: DMSO-d₆; Spectrometer Frequency: 300 MHz. core.ac.uknih.gov brs = broad singlet, d = doublet, s = singlet

The structural and electronic environment of the imidazole ring heavily influences these NMR signals, making the technique indispensable for distinguishing between isomers and confirming synthetic outcomes. nih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations (stretching, bending) of chemical bonds.

For the imidazole derivative 6 (C₁₆H₂₆O₃S), the IR spectrum was reported as being consistent with the proposed structure, though specific absorption frequencies were not detailed in the publication. dss.go.th Generally, imidazole derivatives exhibit characteristic IR absorption bands. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-2500 cm⁻¹. C=N and C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. The C-H stretching of the ring is usually found just above 3000 cm⁻¹. The presence of other functional groups, such as carbonyls or sulfonyls as suggested by the molecular formula C₁₆H₂₆O₃S, would give rise to strong, characteristic absorptions (e.g., ~1700 cm⁻¹ for C=O, ~1350 and ~1160 cm⁻¹ for S=O). acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, the molecular formula can be confirmed. Fragmentation patterns observed in the mass spectrum also offer valuable structural clues.

The characterization of various imidazole derivatives frequently involves mass spectrometry to confirm their identity. dss.go.thnih.govidrblab.net Techniques such as Electrospray Ionization (ESI) are commonly used for polar molecules like imidazole derivatives. nih.govucl.ac.uk While specific fragmentation data for a compound named "this compound" is not extensively detailed in the cited literature, the analysis would typically involve observing the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ to confirm the molecular weight. Subsequent fragmentation would likely involve cleavage of substituents from the imidazole ring, providing further structural confirmation.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is compared against the theoretical values calculated from the proposed molecular formula, serving as a fundamental check of purity and composition.

For the imidazole derivative 6 with the proposed formula C₁₆H₂₆O₃S, elemental analysis was performed to verify its composition. dss.go.th The experimental findings were in close agreement with the calculated values, providing strong evidence for the assigned molecular formula.

Table 3: Elemental Analysis Data for this compound (C₁₆H₂₆O₃S)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 64.39 | 64.56 |

| Hydrogen | 8.78 | 9.17 |

| Sulfur | 10.74 | 10.59 |

Source: The Journal of Organic Chemistry, 1977. dss.go.th

This close correlation between the calculated and found percentages confirms the elemental makeup of the synthesized compound. ucl.ac.uk

Advanced X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide powerful evidence for chemical structure, X-ray crystallography offers the most definitive proof by determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which atomic positions, bond lengths, and bond angles can be calculated with high precision.

Although X-ray crystallography is a standard method for the structural determination of complex organic molecules, including imidazole-based structures like N-heterocyclic carbene (NHC) ligands acs.orgresearchgate.net, no specific crystal structure data for a compound explicitly named "this compound" was available in the surveyed literature. The application of this technique would provide an unambiguous confirmation of the atomic connectivity and stereochemistry, resolving any ambiguities that might remain after spectroscopic analysis.

Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies of Imidazole Derivatives Compound 6 Variations

Modulation of Imidazole (B134444) Core and Substituents on Biological Activities

The biological activity of imidazole derivatives can be significantly influenced by modifying the imidazole core and its substituents. jopir.in The imidazole ring's ability to participate in hydrogen bonding and π-π stacking interactions is key to its binding with biological targets like enzymes and receptors. researchgate.net

Key factors influencing biological activity include:

Substituents on the imidazole ring: The nature and position of substituents on the imidazole ring can dramatically alter the compound's biological profile. For instance, electron-donating groups may enhance the hydrophobic interactions with a target, potentially increasing anticancer activity. ijsrtjournal.com Conversely, electron-withdrawing groups can facilitate charge transfer, enhancing binding to metalloproteins. ijsrtjournal.com

N-alkylation: N-alkylation of the imidazole ring can alter the pharmacological actions and pharmacokinetics of the resulting compounds. mdpi.com

Fused ring systems: Fusing the imidazole ring with other cyclic structures, such as in benzimidazoles, can lead to compounds with enhanced and specific biological activities, including anti-inflammatory and anticancer properties. ijsrtjournal.commdpi.com

A study on 2,4,5-trisubstituted imidazole derivatives as potential anticytokine agents investigated the contribution of substituents at the 2-position to the enzyme inhibitory and cellular activity. acs.org Starting with a benzylsulfanyl imidazole, this strategy led to the identification of more potent compounds. acs.org

In the context of anticancer agents, modifications to the imidazole ring can determine the compound's ability to interact with specific cancer-associated targets. ijsrtjournal.com For example, shifting substituents from the 1-position to the 3-position on the imidazole ring has been shown to increase selectivity for certain cancer treatments. ijsrtjournal.com

The following table summarizes the impact of various substituents on the biological activities of imidazole derivatives.

| Modification | Effect on Biological Activity | Example Application |

| Electron-donating substituents | Enhanced hydrophobic interactions | Anticancer activity ijsrtjournal.com |

| Electron-withdrawing substituents | Enhanced binding to metalloproteins | Enzyme inhibition ijsrtjournal.com |

| N-alkylation | Altered pharmacological action and pharmacokinetics | General drug design mdpi.com |

| Fused ring systems (e.g., benzimidazole) | Enhanced and specific biological activities | Anti-inflammatory, Anticancer ijsrtjournal.commdpi.com |

| Substitution at the 2-position | Modulated enzyme inhibitory and cellular activity | Anticytokine agents acs.org |

Influence of Molecular Topology on Receptor Binding and Ligand Efficacy (e.g., CAR Agonists)

The three-dimensional arrangement of atoms in an imidazole derivative, its molecular topology, plays a critical role in how it binds to receptors and its effectiveness as a ligand. This is particularly evident in the case of nuclear receptors like the Constitutive Androstane Receptor (CAR).

Human CAR exhibits constitutive activity that can be modulated by agonists or inverse agonists. acs.org The binding of a ligand to the CAR's ligand-binding domain (LBD) is a key mechanism of activation. acs.org The antifungal agent clotrimazole (B1669251), an imidazole derivative, has been reported to act as both an agonist and an inverse agonist for human CAR. nih.gov

Structure-activity relationship studies on CAR agonists have revealed the importance of specific structural features:

Aromatic groups: The presence and nature of aromatic groups attached to the imidazole core are crucial. For example, in the potent synthetic CAR agonist CITCO, a 4-chlorophenyl group is a key feature. acs.org

Side chains: Modifications to side chains can switch a compound's activity from an agonist to an inverse agonist. nih.gov For instance, in a series of triphenyl compounds, the addition of a bulky non-polar group influenced CAR1 activity. nih.gov

Heterocyclic core: Replacing the imidazole ring with other heterocycles, such as pyrazole, can impact receptor agonist activity, suggesting the imidazole moiety itself contributes significantly to binding and activation. nih.gov

The table below outlines the influence of molecular topology on CAR agonist activity.

| Structural Feature | Influence on CAR Activity | Example |

| Substituted Phenyl Ring | Potent agonism, but can also activate other receptors like PXR. | Compounds with a substituted phenyl ring showed nanomolar EC50 in a CAR TR-FRET assay. acs.org |

| Imidazole vs. Pyrazole | Imidazoles may confer greater nuclear receptor agonist activity than pyrazoles. | TRAM-34 (pyrazole) had no effect on CAR1, unlike clotrimazole (imidazole). nih.gov |

| Isothiourea Moiety Modification | Can restrict the binding mode of the ligand in the receptor pocket. | Addition of a cyclohexyl group to clobenpropit. acs.org |

Steric and Electronic Effects on Catalytic Performance in N-Heterocyclic Olefins

N-Heterocyclic Olefins (NHOs), which can be derived from imidazole-2-ylidenes, are powerful organocatalysts and ligands in transition-metal catalysis. nih.govnih.gov Their catalytic performance is heavily influenced by the steric and electronic properties of the imidazole core and its substituents.

Electronic Effects:

NHOs possess a highly polarized carbon-carbon double bond due to the electron-donating nature of the nitrogen atoms in the imidazole ring. nih.gov This results in high nucleophilicity at the exocyclic carbon atom, a key feature for their catalytic activity. nih.gov

The electron-donating ability of NHOs can be tuned by modifying the imidazole backbone. For example, imidazole-based NHOs are generally more reactive than their saturated counterparts. mdpi.com

Steric Effects:

The size and arrangement of substituents on the NHO can create steric hindrance, which can disfavor the formation of adducts with Lewis acids, a step that can be beneficial for catalytic activity in some polymerization reactions. mdpi.com

Increased steric bulk in the backbone of NHO-phosphine (NHOP) ligands can lead to reduced catalytic activity in palladium-catalyzed cross-coupling reactions due to an unfavorable steric profile. wiley.com

In some cases, steric overcrowding can drive decomposition reactions, such as C-N bond cleavage, to create space for metal coordination. wiley.com

The following table summarizes the steric and electronic effects on the catalytic performance of imidazole-based NHOs.

| Effect | Modification | Impact on Catalytic Performance |

| Electronic | Imidazole backbone vs. saturated analogues | Imidazole-based NHOs are more reactive. mdpi.com |

| Electron-donating groups (e.g., methyl) on backbone | Increased electron density at metal center, can decrease stability. d-nb.info | |

| Electron-withdrawing groups (e.g., benzimidazole) | Improved stability, potentially lower overall activity. d-nb.info | |

| Steric | Increased steric bulk on exocyclic carbon | Can disfavor adduct formation, potentially beneficial for activity. mdpi.com |

| Increased steric bulk in ligand backbone | Can reduce catalytic activity due to unfavorable steric profile. wiley.com |

SAR of Imidazole-Based DNA Methylation Inhibitors

DNA methylation is an epigenetic modification crucial for gene regulation, and its dysregulation is linked to diseases like cancer. nih.govfrontiersin.org Imidazole-containing compounds have been investigated as inhibitors of DNA methyltransferases (DNMTs), the enzymes responsible for DNA methylation. nih.gov

A quantitative structure-activity relationship (QSAR) study on a series of oxazoline (B21484)/1,2-oxazole-based DNMT1 inhibitors involved replacing the oxygen atom in the oxazoline scaffold with a nitrogen atom to create an imidazole core. nih.gov While the resulting imidazole derivatives showed some inhibitory activity, they were generally less potent than the parent oxazoline compound. nih.gov For instance, the imidazole derivative with a nitro group (1b8) was the most potent among the modified compounds but still weaker than the original oxazoline. nih.gov

Another approach to inhibiting DNA methylation involves using sequence-specific DNA-binding molecules like pyrrole-imidazole (Py-Im) polyamides. acs.org These molecules can bind to the minor groove of DNA at specific sequences and prevent methylation in the major groove. acs.org

Key findings from SAR studies of imidazole-based DNA methylation inhibitors include:

The specific binding of Py-Im polyamides to CpG sites and the widening of the minor groove are critical for disrupting DNA methylation. acs.org

The design of these polyamides requires careful consideration of the pairing rules to avoid unintended binding modes. acs.org

Iterative design and synthesis based on biophysical analyses can lead to significant improvements in inhibitory potency. For example, a third-generation polyamide showed nearly 1000-fold improvement in antagonizing methylation compared to the initial design. acs.org

The table below presents data on the inhibitory activity of different polyamide designs.

| Compound | Description | IC50 (µM) |

| 1b | First-generation hairpin polyamide | 2.2 acs.org |

| 3b | Second-generation hairpin polyamide with improved design | 0.117 acs.org |

| 9b | Third-generation hairpin polyamide with further optimization | 0.0026 acs.org |

Some imidazotetrazine analogs have been shown to exert anticancer activity irrespective of the status of O6-methylguanine-DNA methyltransferase (MGMT), an enzyme involved in DNA repair. nih.gov

SAR in Imidazole-Containing HIV-1 Integrase Inhibitors

HIV-1 integrase (IN) is a crucial enzyme for the replication of the virus, making it a key target for antiretroviral therapy. acs.org Imidazole-containing compounds have been developed as inhibitors of this enzyme, targeting different aspects of its function.

One strategy involves inhibiting the interaction between HIV-1 IN and the cellular protein LEDGF/p75. nih.gov SAR studies of 5-carbonyl-1H-imidazole-4-carboxamides identified these as potent inhibitors of this protein-protein interaction. nih.gov

A high-throughput screening identified 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid as a selective inhibitor. nih.gov

Further synthesis of a library of 5-carbonyl-1H-imidazole-4-carboxamide inhibitors showed that piperazine-containing derivatives had excellent activity. researchgate.net

Another approach involves designing inhibitors that bind to the active site of the integrase.

Derivatives of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide have shown significant anti-HIV-1 activity. The most potent compounds had either an electron-withdrawing nitro group or an electron-donating group at the meta position of the aryl ring. semanticscholar.org The SAR indicated that the aryl ring attached to the imidazole and its hydrophobicity were crucial for binding affinity. nih.gov

A series of 1-substituted-5-aryl-1H-imidazoles were synthesized and evaluated, with six compounds showing over 50% inhibition at 10 µM. The SAR suggested that the two aromatic rings and the N-heterocyclic moiety were key for inhibition. nih.gov

The table below summarizes the activity of selected imidazole-based HIV-1 integrase inhibitors.

| Compound Series | Target | Key SAR Findings | Activity |

| 5-carbonyl-1H-imidazole-4-carboxamides | IN-LEDGF/p75 interaction | Piperazine-containing derivatives showed excellent activity. researchgate.net | IC50 > 20 µM researchgate.net |

| 2-(1-aryl-1H-imidazol-2-ylthio)acetamides | HIV-1 replication | Electron-withdrawing or -donating groups at the meta position of the aryl ring were potent. nih.govsemanticscholar.org | EC50 = 0.18 µM for nitro-substituted compound. semanticscholar.org |

| 1-substituted-5-aryl-1H-imidazoles | IN-LEDGF/p75 interaction | Two aromatic rings and the N-heterocyclic moiety are crucial. nih.gov | >50% inhibition at 10 µM for active compounds. nih.gov |

Computational Chemistry and in Silico Approaches in Imidazole Derivative Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sapub.org It is frequently used to understand drug-receptor interactions by predicting the binding mode and affinity of a small molecule, such as an imidazole (B134444) derivative, to its protein target. sapub.orgresearchgate.net

In the study of imidazole derivatives, molecular docking has been instrumental in identifying potential therapeutic agents. For instance, docking studies on various imidazole derivatives against protein targets like the main protease (Mpro) of SARS-CoV-2 have revealed strong binding affinities, suggesting their potential as inhibitors. mdpi.com The binding energy, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding. For example, some imidazolyl–methanone derivatives have shown binding affinities as high as -9.2 kcal/mol towards Mpro. mdpi.com

The interaction profiling from docking studies details the specific amino acid residues involved in the binding, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions. frontiersin.orgijcrt.org This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For example, the imidazo-pyridine ring in certain derivatives has been shown to be crucial for binding energy due to its interactions with specific residues like ARG A:394 and LEU A:387 in the active site of the Estrogen Receptor α (ERα). ijcrt.org

Table 1: Molecular Docking Results of Selected Imidazole Derivatives

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Imidazolyl–methanone C10 | SARS-CoV-2 Mpro | -9.2 | HIS A:41, CYS A:145 |

| Pyridyl–imidazole C5 | SARS-CoV-2 Mpro | -8.3 | HIS A:41, CYS A:145 |

| Thiophenyl–imidazole C1 | SARS-CoV-2 Mpro | -8.2 | HIS A:41, CYS A:145 |

| Quinoline (B57606)–imidazole C14 | SARS-CoV-2 Mpro | -7.7 | HIS A:41, CYS A:145 |

| Imidazole quinoline derivative | Gingipain R | -7.7 to -9.2 | Not specified |

| Imidazole derivative 4c | L-glutamine: D-fructose-6-phosphate amidotransferase | Not specified | Thr352, Lys603 |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate (B1210297) | Sirt1 | -7.807 | Not specified |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | Sirt2 | -8.835 | Not specified |

This table is generated based on data from multiple sources. researchgate.netmdpi.comfrontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov These simulations are crucial for assessing the stability of ligand-protein complexes predicted by molecular docking and for analyzing the conformational changes that may occur upon binding. mdpi.comtandfonline.com

For imidazole derivatives, MD simulations have been used to confirm the stability of their binding to target proteins. tandfonline.com A typical MD simulation runs for a specific period, such as 100 nanoseconds, under conditions that mimic the physiological environment. tandfonline.comtandfonline.com The stability of the complex is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound within the active site of the protein. mdpi.com

Furthermore, MD simulations can provide insights into the flexibility of different parts of the protein and the ligand through root mean square fluctuation (RMSF) analysis. nih.gov Other parameters analyzed during MD simulations include the radius of gyration (Rg), solvent accessible surface area (SASA), and the number of hydrogen bonds, all of which contribute to a comprehensive understanding of the binding dynamics. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations of Imidazole Derivatives

| Simulation Parameter | Purpose | Typical Findings for Stable Complexes |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the stability of the protein-ligand complex over time. | Stable RMSD values indicate no significant structural changes. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual amino acid residues. | Identifies flexible regions of the protein that may be involved in ligand binding. nih.gov |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | A stable Rg suggests the protein maintains its overall fold. nih.gov |

| Solvent Accessible Surface Area (SASA) | Measures the exposure of the protein-ligand complex to the solvent. | Changes in SASA can indicate conformational changes upon ligand binding. nih.gov |

| Hydrogen Bond Analysis | Quantifies the number and duration of hydrogen bonds. | Persistent hydrogen bonds confirm key interactions predicted by docking. nih.gov |

This table is based on general findings from molecular dynamics simulation studies. mdpi.comnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govresearchgate.net These methods are used to calculate various molecular properties, such as optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). tandfonline.comnih.gov

For imidazole derivatives, DFT calculations have been employed to understand their chemical reactivity and to correlate their electronic properties with their observed biological or chemical activity. nih.gov The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. researchgate.net The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites that are prone to interactions. tandfonline.com These calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p), which provide a good balance between accuracy and computational cost. tandfonline.comnih.gov

Table 3: Quantum Chemical Parameters for Imidazole Derivatives

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Relates to the ability to donate electrons. researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the innermost electron-accepting orbital. | Relates to the ability to accept electrons. researchgate.net |

| ΔE (Energy Gap) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons. | Provides insight into the molecule's charge distribution. researchgate.net |

| Global Hardness (η) | Resistance to change in electron distribution. | A measure of the molecule's stability. researchgate.net |

| Global Softness (σ) | The reciprocal of global hardness. | A measure of the molecule's reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | The 3D charge distribution of a molecule. | Identifies potential sites for electrophilic and nucleophilic attack. tandfonline.com |

This table outlines key parameters derived from quantum chemical calculations. tandfonline.comresearchgate.net

Combinatorial Library Design and Virtual Screening for Novel Imidazole Derivatives

Combinatorial library design is a strategy used to generate a large number of structurally related compounds from a common scaffold. bonviewpress.comresearchgate.net This approach, combined with virtual screening, allows for the rapid exploration of a vast chemical space to identify novel imidazole derivatives with desired properties. jddtonline.info

The process typically starts with a lead compound or a promising scaffold, which is then systematically modified by adding different substituents at various positions. This creates a virtual library of new compounds. bonviewpress.comresearchgate.net Virtual screening techniques, often employing molecular docking, are then used to evaluate the binding affinity of each compound in the library against a specific biological target. jddtonline.info

This high-throughput in silico approach helps to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery pipeline. jddtonline.info For instance, a combinatorial library of imidazole derivatives can be screened against a specific enzyme to identify potential inhibitors with improved potency and selectivity. bonviewpress.comresearchgate.net

Pharmacophore Modeling for Activity Prediction and Drug Design

Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological activity. mdpi.comresearchgate.net A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com

For imidazole derivatives, pharmacophore models have been developed to understand the structure-activity relationships (SAR) and to guide the design of new compounds with enhanced activity. mdpi.comnih.gov These models can be generated based on a set of known active compounds (ligand-based) or from the structure of the ligand-protein complex (structure-based). ijcrt.orgresearchgate.net

A well-defined pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. researchgate.net This approach has been successfully used to discover new imidazole-based inhibitors for various therapeutic targets. mdpi.comnih.gov

Table 4: Common Pharmacophoric Features in Imidazole Derivatives

| Pharmacophoric Feature | Description | Role in Biological Activity |

|---|---|---|

| Hydrogen Bond Donor | A group that can donate a hydrogen atom to form a hydrogen bond. | Crucial for specific interactions with protein active sites. mdpi.com |

| Hydrogen Bond Acceptor | A group that can accept a hydrogen atom to form a hydrogen bond. | Essential for anchoring the ligand in the binding pocket. mdpi.com |

| Hydrophobic Site | A nonpolar region of the molecule. | Important for interactions with hydrophobic residues in the target protein. mdpi.com |

| Aromatic Center | A planar, cyclic, conjugated system. | Can participate in pi-pi stacking or pi-cation interactions. mdpi.com |

This table summarizes common features identified through pharmacophore modeling. mdpi.com

Mechanistic Investigations of Imidazole Derivatives Compound 6 Actions in Biological Systems

Nuclear Receptor Agonism: Constitutive Androstane Receptor (CAR) Activation

The Constitutive Androstane Receptor (CAR, NR1I3) is a crucial nuclear receptor that primarily regulates the metabolism and clearance of various substances, including drugs and endogenous molecules. nih.govmdpi.com CAR can be activated through direct ligand binding or by indirect, ligand-independent pathways. nih.gov Imidazole (B134444) derivatives have been identified as a class of compounds that can act as agonists for CAR. nih.govacs.org

Regulation of Gene Expression by Imidazole-Derived CAR Agonists

Activation of CAR by agonists initiates a cascade of events leading to the regulation of target gene expression. nih.gov Upon activation, CAR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). mdpi.com This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREMs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.com

Pyrrole-imidazole (Py-Im) polyamides are small molecules capable of binding to specific DNA sequences and have been shown to regulate gene expression. nih.gov This demonstrates the principle that small molecules can be designed to interfere with protein-DNA interactions and control gene expression. In the context of CAR, imidazole-derived agonists serve as the initial trigger for this regulatory process. The activation of CAR can influence the expression of genes involved in various metabolic pathways. nih.gov For instance, studies have shown that CAR activation can affect the expression of genes related to lipogenesis, suggesting a potential role in metabolic diseases like obesity and steatosis. acs.orgnih.gov

Interplay with Drug Disposition and Metabolism Pathways

A primary function of CAR is the regulation of xenobiotic-metabolizing enzymes and transporters. mdpi.com The activation of CAR by imidazole derivatives can therefore significantly impact drug disposition and metabolism. scilit.com A key family of enzymes regulated by CAR is the Cytochrome P450 (CYP) superfamily. mdpi.com For example, CAR activation is known to induce the expression of CYP2B and CYP3A enzymes, which are responsible for metabolizing a wide range of drugs. nih.govscilit.com

The induction of these enzymes can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy or leading to the formation of toxic metabolites. This interplay highlights the importance of understanding the CAR-agonist activity of compounds like Imidazole derivative 6 in the context of drug-drug interactions. The metabolism patterns of approved imidazole-based drugs often involve CYP3A4 and CYP3A5, underscoring the relevance of CAR-mediated regulation for this class of compounds. scilit.com

Enzyme Inhibition Mechanisms: DNA Methyltransferases (DNMTs)

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification that plays a role in gene silencing. nih.govmdpi.com Aberrant DNA methylation is a hallmark of various diseases, including cancer, making DNMTs an attractive therapeutic target. nih.govresearchgate.net

In Vitro Inhibition Studies and Mechanistic Insights

Natural products and synthetic compounds, including imidazole derivatives, have been investigated as DNMT inhibitors. researchgate.netnih.gov In vitro studies are crucial for determining the inhibitory activity and mechanism of action of these compounds. doaj.org DNMT inhibitors can be broadly classified as nucleoside analogs, which incorporate into DNA and trap the enzyme, and non-nucleoside inhibitors, which often act by blocking the active site or allosteric regulation. researchgate.net

Studies on various non-nucleoside inhibitors have provided insights into their mechanisms. For example, some polyphenols and flavonoids have been shown to be competitive inhibitors of DNMT1. researchgate.net These inhibitors often compete with the S-adenosyl-L-methionine (SAM) cofactor, which is the methyl group donor for the methylation reaction. nih.gov

Role of Imidazole Ring Protonation and Metal Complexation in DNMT Inhibition

The imidazole ring possesses unique chemical properties that can be exploited for enzyme inhibition. nih.govresearchgate.net The two nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors, and the ring system can participate in various non-covalent interactions. clinmedkaz.orgnih.gov The protonation state of the imidazole ring is dependent on the local pH and can influence its ability to interact with the target enzyme.

Furthermore, the nitrogen atoms of the imidazole ring can chelate metal ions. This property is significant as metal ions can be crucial for the catalytic activity and structural integrity of enzymes. While the direct role of metal complexation by an imidazole derivative in DNMT inhibition is an area for specific investigation, the principle of using metal-chelating moieties to disrupt enzyme function is a known strategy in drug design.

Mechanisms of HIV-1 Integrase Inhibition by Imidazole-Containing Compounds

HIV-1 integrase (IN) is a viral enzyme essential for the replication of the human immunodeficiency virus (HIV). researchgate.net It catalyzes the insertion of the viral DNA into the host cell's genome. researchgate.net Small molecules that inhibit this enzyme are a critical component of antiretroviral therapy.

Allosteric HIV-1 integrase inhibitors (ALLINIs) are a class of compounds that bind to a site on the IN enzyme that is distinct from the active site. nih.gov This binding pocket is located at the dimer interface of the IN catalytic core domain (CCD). nih.gov Binding of ALLINIs to this site induces aberrant multimerization of IN, which disrupts its normal function during viral maturation. nih.gov

Imidazole-containing compounds have been developed as inhibitors that target the interaction between HIV-1 IN and the host protein LEDGF/p75. nih.gov This protein-protein interaction is crucial for tethering the viral pre-integration complex to the host chromatin. By disrupting this interaction, these inhibitors prevent the integration of the viral DNA. Several imidazole-based compounds have shown inhibitory activity in the low micromolar range in assays measuring the disruption of the IN-LEDGF/p75 interaction. nih.gov

| Compound/Molecule | Target/Receptor | Mechanism of Action |

| Imidazole Derivative | Constitutive Androstane Receptor (CAR) | Agonist, leading to gene expression regulation |

| Pyrrole-imidazole polyamides | DNA | Binds to specific DNA sequences, regulating gene expression |

| Imidazole Derivative | DNA Methyltransferases (DNMTs) | Enzyme inhibition |

| Imidazole-containing compounds | HIV-1 Integrase (IN) | Inhibition of IN-LEDGF/p75 interaction; Allosteric inhibition |

| Abbreviation | Full Name |

| CAR | Constitutive Androstane Receptor |

| RXR | Retinoid X Receptor |

| PBREM | Phenobarbital-Responsive Element |

| CYP | Cytochrome P450 |

| DNMT | DNA Methyltransferase |

| SAM | S-adenosyl-L-methionine |

| IN | Integrase |

| HIV | Human Immunodeficiency Virus |

| ALLINI | Allosteric HIV-1 Integrase Inhibitor |

| CCD | Catalytic Core Domain |

| LEDGF/p75 | Lens Epithelium-Derived Growth Factor/p75 |

Targeting Amyloid Pathology: I-125 Labeled Imidazole Derivatives in Neuroimaging Research

The definitive diagnosis of Alzheimer's disease (AD) relies on postmortem detection of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. nih.gov Consequently, the development of specific imaging agents for the non-invasive, in-vivo mapping of Aβ plaques is a significant goal in neuroscience research. nih.gov This endeavor could facilitate early diagnosis and aid in the evaluation of anti-amyloid therapies. nih.gov Among the various candidates, radioiodinated imidazole derivatives, specifically those labeled with Iodine-125 (I-125), have been pursued by researchers for their potential application in neuroimaging. mdpi.com These compounds are designed to bind with high affinity and selectivity to the Aβ plaques that are a pathological hallmark of AD. nih.govnih.gov

Single-Photon Emission Computed Tomography (SPECT) Applications

Single-Photon Emission Computed Tomography (SPECT) is a nuclear imaging technique that utilizes gamma-emitting radioisotopes, such as Iodine-123 or Iodine-125, to visualize biological processes. researchgate.net While PET studies for Aβ imaging are more advanced, research into SPECT agents continues due to the modality's wider availability and lower cost. mdpi.comnih.gov Several I-125 labeled imidazole derivatives have been developed and evaluated as potential SPECT tracers for detecting Aβ deposition. nih.govnih.gov

One of the notable early examples is [¹²⁵I]IMPY, a radioiodinated ligand that demonstrated high specific binding to Aβ plaques and favorable brain uptake kinetics in preclinical studies. nih.gov In vitro binding assays showed that [¹²⁵I]IMPY binds to synthetic Aβ aggregates with a high affinity. nih.gov Furthermore, in vitro autoradiography using postmortem brain sections from AD patients showed distinct labeling of plaques by [¹²⁵I]IMPY, which was not observed in normal brain tissue. nih.gov

More recently, other novel compounds have been developed. A series of imidazopyridine derivatives yielded compounds like DRM106. nih.gov The I-125 labeled version, [¹²⁵I]DRM106, showed a high affinity for Aβ fibrils and, importantly, did not appear to have brain-permeable radioactive metabolites in preclinical analyses. nih.gov In vitro autoradiography confirmed the specific binding of [¹²⁵I]DRM106 to the hippocampal region in AD brain tissue, which is rich in Aβ plaques, suggesting its potential as a SPECT imaging agent. nih.gov Another promising agent is [¹²⁵I]IAZA, which exhibited strong binding to Aβ plaques in postmortem human AD brain tissue, with a high ratio of gray matter to white matter binding. mdpi.com

The table below summarizes the binding affinity of selected I-125 labeled imidazole derivatives for amyloid-beta plaques.

| Compound | Target | Binding Affinity (Ki) | Key Findings |

| [¹²⁵I]IMPY | Synthetic Aβ40 aggregates | 15 ± 5 nM | Showed high specific binding and favorable brain kinetics in rodents. nih.gov |

| [¹²⁵I]DRM106 | Synthetic human Aβ1-40 fibrils | Higher than IMPY | No brain-permeable radioactive metabolites detected; specific binding in AD hippocampus. nih.gov |

| [¹²⁵I]IAZA | Aβ plaques in human AD brain | 10.9 nM | High gray-to-white matter binding ratio (>7); binding correlated with anti-Aβ immunostaining. mdpi.com |

Comparative Analysis with Positron Emission Tomography (PET) Tracers

Positron Emission Tomography (PET) is another powerful molecular imaging technique that generally offers higher sensitivity and spatial resolution compared to SPECT. researchgate.netnih.gov The development of PET radiotracers for amyloid imaging has been extensive, leading to several clinically utilized agents. mdpi.com These include the pioneering compound [¹¹C]Pittsburgh Compound B ([¹¹C]PiB) and various fluorine-18 labeled tracers such as florbetapir, flutemetamol, and florbetaben. nih.govnih.govexplorationpub.com

The primary distinction between PET and SPECT lies in the radioisotopes used. PET employs positron emitters (e.g., ¹¹C, ¹⁸F, ¹²⁴I), while SPECT uses single-photon (gamma) emitters (e.g., ¹²³I, ¹²⁵I, ⁹⁹ᵐTc). researchgate.netnih.gov This fundamental difference impacts image quality, cost, and accessibility. nih.gov

New SPECT candidates like the I-125 labeled imidazole derivatives are often evaluated against the benchmark set by established PET tracers. nih.gov For instance, the binding characteristics of [¹²⁵I]IMPY were compared to other compounds in development, and its favorable properties highlighted its potential as a SPECT alternative. nih.gov Some research efforts create paired tracers for both modalities from the same chemical scaffold, such as [¹²⁴I]IAZA for PET and [¹²³I]IAZA for SPECT. mdpi.com This allows for a more direct comparison of the imaging modalities using structurally similar probes. mdpi.com While PET remains the leading modality for quantitative amyloid imaging in major research initiatives, the development of high-performing SPECT tracers remains a valuable goal for broader clinical applications. nih.govmdpi.com

The following table provides a general comparison between SPECT and PET technologies for amyloid neuroimaging.

| Feature | SPECT (with I-123/I-125 Tracers) | PET (with C-11/F-18 Tracers) |

| Primary Isotopes | ¹²³I, ¹²⁵I (research) | ¹¹C, ¹⁸F |

| Image Resolution | Lower | Higher |

| Sensitivity | Lower | Higher |

| Tracer Availability | Generally good; longer half-life of ¹²³I allows for distribution from a central cyclotron. | Requires nearby cyclotron, especially for short-lived ¹¹C. ¹⁸F has a longer half-life, allowing for wider distribution. nih.gov |

| Cost & Accessibility | Generally less expensive and more widely available. nih.gov | More expensive and less accessible. nih.gov |

| Clinical Advancement | Fewer agents have advanced to widespread clinical use for amyloid imaging. mdpi.com | Several agents are approved and used in clinical and research settings. nih.govexplorationpub.com |

Purine Metabolism Perturbation: Insights from 6-Mercaptopurine Analogues

Imidazole derivatives also play a crucial role in the perturbation of metabolic pathways, most notably purine metabolism. 6-mercaptopurine (6-MP), an analogue of the natural purine bases hypoxanthine and adenine, is a classic example of an imidazole derivative that functions as an antimetabolite. drugbank.com It is a medication used in the treatment of certain cancers and autoimmune diseases. wikipedia.org Its mechanism of action involves interfering with the biosynthesis of nucleic acids. drugbank.com By mimicking endogenous purines, 6-MP and its metabolites competitively inhibit enzymes essential for the de novo synthesis and interconversion of purine nucleotides. nih.govfda.gov

Inhibition of Purine Nucleotide Synthesis

The biological activity of 6-mercaptopurine is dependent on its intracellular conversion to active metabolites. The primary active metabolite is 6-thioinosine 5'-phosphate (TIMP), which is formed when 6-MP competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). drugbank.comnih.gov

Once formed, TIMP exerts its inhibitory effects on several key enzymes within the purine synthesis pathway. drugbank.com It disrupts the conversion of inosinic acid (IMP), a central precursor, into adenylic acid (AMP) and xanthylic acid (XMP), the latter being a precursor to guanylic acid (GMP). drugbank.comwikipedia.org This blockade severely limits the pool of available adenine and guanine nucleotides required for DNA and RNA synthesis.

Furthermore, TIMP can be methylated to form 6-methylthioinosinate (MTIMP). wikipedia.org Both TIMP and MTIMP inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), the enzyme that catalyzes the first and rate-limiting step of the de novo purine synthesis pathway. drugbank.comwikipedia.org The collective inhibition of these critical enzymatic steps results in the disruption of DNA and RNA synthesis, leading to cell-cycle arrest and cell death in proliferating cells. fda.gov

The table below details the key enzymes inhibited by 6-mercaptopurine metabolites.

| Metabolite | Target Enzyme | Function of Enzyme | Consequence of Inhibition |

| Thioinosine Monophosphate (TIMP) | Inosinate (IMP) Dehydrogenase | Catalyzes the conversion of IMP to XMP (precursor to GMP). drugbank.com | Depletes guanine nucleotide pool. |

| Thioinosine Monophosphate (TIMP) | Adenylosuccinate Synthetase | Catalyzes the conversion of IMP to adenylosuccinate (precursor to AMP). drugbank.com | Depletes adenine nucleotide pool. |

| TIMP and Methylthioinosinate (MTIMP) | PRPP Amidotransferase | Catalyzes the first committed step of de novo purine synthesis. drugbank.comwikipedia.org | Halts the entire de novo purine synthesis pathway. |

Applications of Imidazole Derivatives Compound 6 Variations in Drug Delivery and Sensing

Stimuli-Responsive Polymeric Nanocarriers Incorporating Imidazole (B134444) Moieties

The integration of imidazole moieties into polymeric nanocarriers has led to the creation of "smart" drug delivery systems. nih.gov These systems are designed to release their therapeutic payload in response to specific physiological or external stimuli, enhancing drug bioavailability at the disease site while minimizing off-target effects. nih.govsemanticscholar.org Polymers containing imidazole side groups have been effectively used to create copolymers that self-assemble into micelles, which are particularly responsive to changes in the biological environment. nih.gov

Hypoxia-Responsive Drug Release Mechanisms

Hypoxia, a condition of low oxygen concentration, is a characteristic feature of the microenvironment of many solid tumors. nih.govkorea.ac.kr This physiological anomaly has been exploited for targeted drug delivery through the use of nanocarriers containing hypoxia-responsive moieties, such as nitroimidazole derivatives. nih.govsioc-journal.cn The mechanism relies on the enzymatic reduction of the nitroimidazole group under hypoxic conditions.

In the hypoxic tumor microenvironment, overexpressed nitroreductase enzymes convert the relatively hydrophobic 2-nitroimidazole (B3424786) group into its hydrophilic 2-aminoimidazole counterpart. nih.govacs.org This hydrophilic conversion disrupts the amphiphilic balance of the self-assembled nanocarrier, triggering its disassembly and the subsequent release of the encapsulated drug. nih.govacs.org

Research has demonstrated this principle in various nanocarrier models:

Hypoxia-Responsive Micelles (HRM): An amphiphilic polymer, poly(ethylene glycol)-phthalic acid-nitroimidazole (PEG–PA-NI), was synthesized to form nanoscale micelles. These micelles, when loaded with the chemotherapeutic drug doxorubicin (B1662922) (DOX), showed a significantly accelerated release in a simulated hypoxic environment. acs.org

Hypoxia-Responsive Liposomes: By incorporating a derivatized nitroimidazole into the lipid bilayer of liposomes, researchers created a system that selectively releases its contents at hypoxic tumor sites. nih.gov

Hyaluronic Acid-Nitroimidazole Conjugates (HA-NI): These conjugates self-assemble into micelles that are stable under normal oxygen levels but rapidly release encapsulated DOX when exposed to hypoxic conditions. sioc-journal.cn

| Nanocarrier System | Condition | Cumulative Drug Release (%) | Time (hours) | Reference |

|---|---|---|---|---|

| HRM@DOX NPs | Control (Normoxic) | 37.06 | 24 | acs.org |

| Hypoxic | 74.4 | 24 | acs.org |

Design Principles for Targeted Delivery Systems

The effective design of nanocarrier-based drug delivery systems hinges on several key principles aimed at maximizing therapeutic efficacy and minimizing toxicity. nih.gov These systems can be engineered for passive, active, or physical targeting. nih.govdartmouth.edu

Passive Targeting: This strategy leverages the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules and nanoparticles of a certain size preferentially accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage. nih.govsciresjournals.com

Active Targeting: To enhance specificity, nanocarriers can be functionalized with targeting ligands such as antibodies, peptides, or small molecules. nih.gov These ligands bind to receptors that are overexpressed on the surface of cancer cells, promoting receptor-mediated endocytosis and intracellular drug delivery. nih.gov

Material Properties: The ideal nanocarrier should be constructed from materials that are biodegradable, biocompatible, and non-immunogenic to ensure safety. nih.gov Polymeric building blocks like poly(ethylene glycol) (PEG) are frequently used to confer "stealth" properties, prolonging circulation time by helping the nanocarrier evade the immune system. nih.gov The choice of polymer and its architecture dictates whether the system will self-assemble into structures like liposomes, polymeric micelles, or dendrimers. nih.gov

Development of Spectroscopic Probes and Sensors Based on Imidazole Conjugates

The imidazole scaffold is a valuable component in the design of spectroscopic probes and sensors due to its electron-rich nature and ability to participate in various molecular interactions. tandfonline.com Imidazole-based conjugates have been developed for a range of applications, from studying the structure of biomolecules to detecting environmentally and biologically important analytes. researchgate.net

Nitroxide Spin Labels for RNA Structure and Dynamics (e.g., ImUm)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for obtaining structural and dynamic information on macromolecules like RNA. hi.is The method often requires the site-specific incorporation of a stable free radical, or "spin label," such as a nitroxide. hi.isnih.gov

A notable example is the isoindoline-derived benzimidazole (B57391) nitroxide spin label known as ImUm . nih.gov This label was specifically designed for RNA studies and possesses unique structural features. The nitroxide N-O bond in ImUm is collinear with the single bond that attaches the rigid spin label to a uridine (B1682114) base. nih.gov This design minimizes the spatial displacement of the nitroxide group as the bond rotates, making it an excellent tool for precise distance measurements within the RNA molecule. nih.gov

Techniques such as Pulsed Electron-Electron Double Resonance (PELDOR), also called Double Electron-Electron Resonance (DEER), are used to measure nanometer-scale distances between two spin labels, providing crucial constraints for determining the three-dimensional fold of RNA. nih.govresearchgate.net Molecular dynamics simulations have suggested that attaching spin labels to the minor groove of RNA, as is the case with ImUm, is less likely to perturb the native structure of the biomolecule compared to major-groove labeling. nih.gov

Fluorescent Probe Design and Application

Imidazole derivatives serve as a versatile platform for the creation of fluorescent probes capable of detecting a wide array of ions and molecules with high sensitivity and selectivity. rsc.orgrsc.org The design of these probes often involves computational methods, such as Density Functional Theory (DFT), to predict their photophysical properties and interaction mechanisms with target analytes. rsc.orgrsc.org

A key design strategy involves creating "turn-on" or "turn-off" fluorescent sensors.

Turn-off (Quenching) Probes: Fluorescence is high in the absence of the analyte but is quenched upon binding.

Turn-on (Enhanced) Probes: The probe is weakly fluorescent or non-fluorescent and exhibits a significant increase in fluorescence intensity upon interaction with its target.

Successful examples of imidazole-based fluorescent probes include:

Anion Sensors: Researchers have synthesized imidazole-based probes L1 and L2 for the specific detection of hypochlorite (B82951) (ClO⁻) and bisulfite (HSO₃⁻), respectively. L1 functions as a fluorescence quenching probe for ClO⁻, while L2 is a fluorescence enhancement probe for HSO₃⁻. rsc.orgrsc.org

Cancer Cell Imaging: A series of fluorescent derivatives incorporating furan (B31954) and imidazole (Cyclo X, SAC, and SNO) have been developed for in vitro and in vivo imaging. nih.gov Notably, the Cyclo X probe demonstrated selective accumulation in tumor tissue in a mouse model, highlighting its potential for diagnostic applications. nih.gov

Metal Ion Detection: Imidazole-containing chemosensors have been designed for the selective detection of various metal ions, such as Zn²⁺ and Cu²⁺, through a "turn-on" fluorescence response. seejph.comnih.gov

| Probe Name | Target Analyte | Response Type | Detection Limit (μM) | Fluorescence Quantum Yield | Reference |

|---|---|---|---|---|---|

| L1 | ClO⁻ | Quenching | 0.96 | N/A | rsc.org |

| L2 | HSO₃⁻ | Enhancement | 0.59 | N/A | rsc.org |

| Cyclo X | Cancer Cells | Imaging Agent | N/A | 0.226 | nih.gov |

| SAC | Cancer Cells | Imaging Agent | N/A | 0.400 | nih.gov |

| SNO | Cancer Cells | Imaging Agent | N/A | 0.479 | nih.gov |

Applications of Imidazole Derivatives Compound 6 Variations in Polymer Chemistry and Catalysis

Lewis Pair Polymerization (LPP) of Lactones Catalyzed by Imidazole (B134444) Derivatives

Lewis Pair Polymerization has emerged as a powerful tool for the synthesis of polyesters from lactones, offering a versatile and controlled polymerization method. This approach utilizes a combination of a Lewis acid and a Lewis base to activate both the monomer and the initiator, facilitating the ring-opening polymerization process. N-Heterocyclic Olefins (NHOs), a class of strong organic bases, have been identified as highly effective Lewis bases in these systems.

Among the various NHOs, imidazole derivative '6', which features dimethyl-substitution on the exocyclic carbon, has been a subject of significant interest. This structural modification is crucial for successful polymerization of lactones. In concert with various metal halides acting as Lewis acids, this imidazole derivative forms a potent catalytic system for the ring-opening polymerization of a range of lactones, including δ-valerolactone (VL), ε-caprolactone (CL), and ω-pentadecalactone (PDL).

Catalytic Activity and Selectivity in Ring-Opening Polymerization

The combination of imidazole derivative '6' with Lewis acids such as magnesium chloride (MgCl₂) and zinc chloride (ZnCl₂) demonstrates high catalytic performance in the ring-opening polymerization of lactones. Experimental data reveals that this catalytic system can achieve high monomer conversions and produce polymers with controlled molecular weights and narrow polydispersity indices (ĐM), typically around 1.1. mdpi.com

The choice of Lewis acid plays a significant role in the selectivity of the copolymerization of different lactones. For instance, in the copolymerization of δ-valerolactone (VL) and ε-caprolactone (CL), the use of different metal halides with an imidazole derivative catalyst can direct the preferential incorporation of one monomer over the other, allowing for the synthesis of copolymers with varying compositions and properties.

Below is a table summarizing the catalytic activity of an imidazole derivative in the homopolymerization of δ-valerolactone (VL) and ε-caprolactone (CL) in the presence of different Lewis acids.

| Entry | Monomer | Lewis Acid | Time (h) | Conversion (%) | M_n ( kg/mol ) | Đ_M |

| 1 | VL | MgCl₂ | 2 | 95 | 10.2 | 1.12 |

| 2 | VL | ZnCl₂ | 2 | 88 | 9.8 | 1.15 |

| 3 | CL | MgCl₂ | 0.5 | >99 | 11.5 | 1.09 |

| 4 | CL | ZnCl₂ | 0.5 | 98 | 11.2 | 1.11 |

M_n = Number-average molecular weight; Đ_M = Polydispersity Index. Data sourced from studies on dual catalysis systems involving N-heterocyclic olefins and metal halides.

Computational Modeling of Lewis Acid-NHO Adduct Formation

Computational studies, utilizing density functional theory (DFT), have provided valuable insights into the interactions between N-heterocyclic olefins and Lewis acids. A key aspect of Lewis Pair Polymerization is the formation of an adduct between the Lewis acid and the Lewis base, which is generally considered to be in equilibrium with the active catalytic species.

For imidazole derivative '6', computational modeling has shown that while it forms an adduct with Lewis acids like MgCl₂ and ZnCl₂, the free energy of this reaction is less favorable compared to its non-dimethyl-substituted analogue. This is attributed to increased steric hindrance from the dimethyl groups on the exocyclic carbon. However, this destabilization of the adduct is believed to be beneficial for catalytic activity, as it can lead to a higher concentration of the more active, dissociated species in the polymerization medium. mdpi.com

The table below presents calculated thermodynamic and structural data for the formation of adducts between various N-Heterocyclic Olefins (including imidazole derivative '6') and MgCl₂ in the presence of tetrahydrofuran (B95107) (THF).

| NHO | ΔE (kJ/mol) | ΔG (kJ/mol) | d(Mg-C_exo) (Å) | %V_Bur |

| Imidazole derivative '6' | -10.9 | +31.8 | 2.24 | 37.7 |

| Saturated 5-membered ring analogue | -26.6 | +12.6 | 2.22 | 29.5 |

| Saturated 6-membered ring analogue | -35.2 | +4.9 | 2.22 | 31.0 |

ΔE = Reaction Energy; ΔG = Gibbs Free Energy; d(Mg-C_exo) = distance between Magnesium and the exocyclic carbon of the NHO; %V_Bur = Buried Volume, a measure of steric hindrance. Data from theoretical insights into Lewis Pair Polymerization. mdpi.com

Role of N-Heterocyclic Olefins (NHOs) in Polymerization Mechanisms

N-Heterocyclic Olefins, including imidazole derivative '6', play a central role as the Lewis base component in the polymerization mechanism. Their high nucleophilicity, stemming from the polarized exocyclic double bond, allows them to activate the initiator (often an alcohol) by deprotonation. This generates an alkoxide species that initiates the ring-opening of the lactone monomer.

The imidazole-based core of derivative '6' is particularly effective in this role due to the formation of an aromatic imidazolium (B1220033) ion upon charge separation, which enhances the polarization of the exocyclic double bond and, consequently, its basicity and nucleophilicity. mdpi.com

Simultaneously, the Lewis acid co-catalyst activates the lactone monomer by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack by the initiator or the propagating polymer chain end. This dual activation strategy is a hallmark of Lewis Pair Polymerization and is responsible for the high efficiency and control observed with the imidazole derivative '6' catalytic system. The destabilization of the Lewis acid-NHO adduct, as noted in the computational studies, likely ensures that both the Lewis acid and the NHO are available to perform their respective roles in the catalytic cycle. mdpi.com

Emerging Research Directions and Future Outlook for Imidazole Derivative Research

Exploration of Novel Biological Targets for Imidazole-Based Therapeutics

The broad spectrum of pharmacological activities exhibited by imidazole (B134444) derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, stems from their ability to interact with a wide array of biological targets. ijpsjournal.comjchemrev.com Current research is actively pushing the boundaries to identify and validate novel molecular targets for imidazole-based drugs, moving beyond traditional enzymes and receptors.

Researchers are investigating the potential of imidazole derivatives to modulate complex biological pathways involved in diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net This includes targeting protein-protein interactions, epigenetic modifiers, and non-coding RNAs, which have historically been challenging to address with small molecules. For instance, certain imidazole-based compounds are being explored for their ability to stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. researchgate.net

Another promising area is the development of imidazole derivatives that can target microbial virulence factors or disrupt biofilm formation, offering an alternative to traditional antibiotics and combating the rise of antimicrobial resistance. nih.gov The exploration of novel targets also extends to parasitic diseases, with researchers designing imidazole compounds that inhibit essential enzymes in parasites like Plasmodium falciparum, the causative agent of malaria. ijpsjournal.com

Key research findings in the exploration of novel biological targets for imidazole-based therapeutics are summarized below:

| Therapeutic Area | Novel Biological Target | Example Imidazole Derivative Action |

| Oncology | Topoisomerase IIR | Catalytic inhibition of the enzyme, leading to decreased cancer cell viability. nih.govresearchgate.net |

| Aurora Kinase | Inhibition of kinase activity, resulting in suppressed cancer cell proliferation. researchgate.net | |

| c-MYC G-quadruplex DNA | Stabilization of the G-quadruplex structure, interfering with cancer gene expression. researchgate.net | |

| Infectious Diseases | SARS-CoV-2 Main Protease | Binding to the active site, showing potent antiviral activity against COVID-19. nih.gov |

| Dengue Virus (DENV) and Yellow Fever Virus (YFV) | Inhibition of viral replication in the micromolar range. nih.gov | |

| HIV-1 Reverse Transcriptase | Potent inhibition of the enzyme, with activity comparable to reference drugs. nih.gov | |

| Antimicrobial Resistance | Bacterial Biofilm Formation | Inhibition of bacterial growth and biofilm formation by disrupting functional membrane microdomains. nih.gov |

| Antitubercular | Inosine-5′-monophosphate dehydrogenase (IMPDH) | Imidazole biosynthesis pathway is crucial for mycobacterial survival, making its enzymes viable therapeutic targets. mdpi.com |

Advancements in Asymmetric Synthesis and Stereoselective Formation of Chiral Imidazole Derivatives

The stereochemistry of a drug molecule is crucial for its biological activity and safety. Consequently, the development of efficient methods for the asymmetric synthesis of chiral imidazole derivatives is a major focus of current research. nih.govrsc.org Traditional methods often struggle with controlling stereoselectivity, leading to the formation of racemic mixtures that require challenging and costly separation.

Recent advancements have centered on the use of chiral catalysts, including organocatalysts and transition metal complexes, to achieve high enantioselectivity in the synthesis of imidazole derivatives. nih.govacs.org For example, chiral phosphoric acids have been successfully employed in multicomponent reactions to produce axially chiral imidazo[1,2-a]pyridines with excellent yields and enantioselectivities. nih.gov This approach relies on the catalyst's ability to create a chiral environment that favors the formation of one enantiomer over the other.

Another innovative strategy involves the cation-directed desymmetrization of achiral imidazole precursors. nih.gov This method uses a chiral catalyst to differentiate between two enantiotopic nitrogen atoms in the imidazole ring, allowing for the stereoselective installation of a substituent and the creation of a stable, axially chiral imidazole. nih.gov These advancements are not only providing access to novel chiral imidazole scaffolds but are also enabling the synthesis of complex molecules with precise three-dimensional structures for drug discovery and development. nih.govchinesechemsoc.org

Recent breakthroughs in the asymmetric synthesis of chiral imidazoles are highlighted below:

| Synthetic Strategy | Catalyst/Reagent | Key Feature | Outcome |

| Atroposelective Multicomponent Reaction | Chiral Phosphoric Acid | Utilizes a Groebke-Blackburn-Bienaymé reaction with remote hydrogen bonding to control stereoselectivity. nih.gov | Synthesis of axially chiral imidazo[1,2-a]pyridines with high yields and enantioselectivities. nih.gov |

| Cation-Directed Desymmetrization | Chiral Phase-Transfer Catalyst | Differentiates between enantiotopic nitrogen atoms in an achiral imidazole anion. nih.gov | Rapid access to axially chiral imidazoles, scalable to the gram scale with high enantioselectivity. nih.gov |

| Kinetic Resolution | Chiral Bicyclic Imidazole Organocatalyst | Enantioselective O-acylation of secondary alcohols. acs.org | Dynamic kinetic resolution of 3-hydroxyphthalides with good to excellent enantioselectivities. acs.org |

| Enantioselective C-Acetylation | Chiral Bicyclic Imidazole Organocatalyst | Direct C-acetylation of indolones using acetyl chloride. chinesechemsoc.org | Synthesis of indolones with a quaternary stereocenter in satisfactory yields and excellent enantioselectivities. chinesechemsoc.org |

Integration of Artificial Intelligence and Machine Learning in Imidazole Drug Discovery